4-Methylenecyclohexanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methylidenecyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-6-2-4-7(8)5-3-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJWUMGNEHCWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341497 | |
| Record name | 4-Methylenecyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29648-66-6 | |
| Record name | 4-Methylenecyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Evolution of Its Study
The study of 4-methylenecyclohexanone and related α,β-unsaturated cyclic ketones has evolved alongside the broader development of organic synthesis. Early investigations into the reactions of cyclohexanones and the introduction of exocyclic double bonds laid the groundwork for understanding the reactivity of such systems. researchgate.net For instance, research into the pyrolysis of 1-acetyl- and 1-isopropenyl-3-methylenecyclobutane in the late 1960s demonstrated the formation of this compound as a product of thermal rearrangement, highlighting early methods of its synthesis. oup.com
Over the years, the focus has shifted from simple synthesis and characterization to exploring its utility in more complex molecular architectures. The development of new synthetic methodologies, such as organometallic catalysis and enzymatic reductions, has further expanded the toolkit available to chemists for manipulating this versatile molecule.
Structural Significance Within Cyclic Ketone Chemistry
The structure of 4-methylenecyclohexanone is central to its chemical behavior. As a cyclic ketone, the carbonyl group imparts polarity and a site for nucleophilic attack. ebsco.com The exocyclic methylene (B1212753) group, conjugated with the carbonyl, creates an α,β-unsaturated system, which is a key determinant of its reactivity.
Computational studies have been employed to understand the conformational preferences and thermodynamic properties of this compound. researchgate.net Like cyclohexanone (B45756), it adopts a chair-like conformation as its most stable form. The interplay between the carbonyl and the exocyclic double bond influences the electronic distribution and bond lengths within the molecule, making it a subject of interest for physical organic chemists. ebsco.comresearchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₀O |
| Molecular Weight | 110.15 g/mol nih.gov |
| IUPAC Name | 4-methylidenecyclohexan-1-one nih.gov |
| CAS Number | 29648-66-6 echemi.comnih.gov |
Fundamental Importance As a Reactive Intermediate
Strategic Approaches to the Core Structure
The introduction of an exocyclic methylene group onto a cyclohexanone (B45756) ring is a key transformation in the synthesis of this compound. Various olefination protocols have been developed to achieve this, with the Wittig reaction and other organometallic-based methods being prominent.
Wittig Protocol for Methylenation of Cyclohexanones
The Wittig reaction is a widely employed method for converting ketones into alkenes. libretexts.orgwikipedia.org It involves the reaction of a phosphorus ylide, often called a Wittig reagent, with a ketone to yield an alkene and triphenylphosphine (B44618) oxide. libretexts.org For the synthesis of this compound, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) is the ylide of choice. libretexts.orgwikipedia.org
Mechanistic Considerations and Yield Optimization
The mechanism of the Wittig reaction is generally understood to proceed through a [2+2] cycloaddition between the ylide and the ketone, forming a transient four-membered ring intermediate called an oxaphosphetane. wikipedia.orgnih.govmasterorganicchemistry.com This intermediate then decomposes in a syn-elimination fashion to furnish the desired alkene and triphenylphosphine oxide. harvard.edu The stability of the ylide plays a crucial role in the reaction's success. Non-stabilized ylides, like methylenetriphenylphosphorane, are highly reactive and suitable for converting ketones. libretexts.org
Several factors can influence the yield of the Wittig reaction. The presence of lithium salts can affect the reaction rate and stereoselectivity. nih.gov Recent advancements have explored solvent-free, mechanically induced Wittig reactions using high-energy ball milling, which can lead to ultrafast reaction times and high yields under ambient conditions. chemistryviews.org
Influence of Reagent Stoichiometry and Reaction Conditions
The stoichiometry of the reagents is critical for optimizing the yield. The ylide is typically generated in situ by treating a phosphonium (B103445) salt, such as methyltriphenylphosphonium (B96628) bromide, with a strong base like n-butyllithium (n-BuLi), sodium amide (NaNH₂), or potassium tert-butoxide. libretexts.orgmasterorganicchemistry.com The choice of base and solvent can significantly impact the reaction's efficiency. For instance, the use of potassium tert-butoxide in a suitable solvent is a common practice for preparing methylenetriphenylphosphorane. libretexts.org Microwave irradiation has also been employed to control reaction conditions, with temperature and the presence of a base affecting the regioselectivity of the olefination of substituted cyclohexanones. researchgate.net
Alternative Olefination Strategies for Ketone Conversion
While the Wittig reaction is a staple, other olefination methods offer advantages, particularly for sterically hindered ketones or when specific reaction conditions are required.
Tebbe Olefination: The Tebbe reagent (Cp₂TiCH₂AlCl(CH₃)₂) is a powerful methylenating agent, especially for carbonyl compounds that are prone to enolization or are sterically hindered. harvard.eduthieme-connect.com The active species is believed to be a titanocene (B72419) methylidene, which is more nucleophilic and less basic than typical Wittig reagents. harvard.edu The reaction proceeds through a [2+2] cycloaddition mechanism, forming an oxatitanacyclobutane intermediate that fragments to the alkene. thieme-connect.com Mechanistic studies using a deuterated Tebbe reagent with cyclohexanone have shown that only the bridging methylene group is transferred. thieme-connect.com
Data on Olefination Reagents:
| Reagent | Precursor/Generation | Key Features |
| Wittig Reagent (Ph₃P=CH₂) | Methyltriphenylphosphonium halide + strong base (e.g., n-BuLi, KOtBu) | Widely used, tolerant of various functional groups. libretexts.orgwikipedia.org |
| Tebbe Reagent | Titanocene dichloride + trimethylaluminum | Highly reactive, effective for hindered ketones. harvard.eduthieme-connect.com |
| Petasis Reagent (Cp₂TiMe₂) | Titanocene dichloride + methyllithium (B1224462) or methyl Grignard | Air-stable, mild reaction conditions, no Lewis acid required. thieme-connect.comtcichemicals.com |
Stereoselective Synthesis of Analogues and Derivatives
The synthesis of chiral analogues of this compound is of significant interest for various applications, including the development of new materials and pharmaceuticals.
Enantioselective Pathways to Chiral Methylenecyclohexanone Structures
Achieving enantioselectivity in the synthesis of axially chiral alkenes from 4-substituted cyclohexanones presents a considerable challenge. Recent breakthroughs have demonstrated the potential of catalytic asymmetric Wittig reactions.
One notable approach involves the use of a chiral potassium-isothiourea-boronate complex as a Lewis acid catalyst for the Wittig olefination of 4-substituted cyclohexanones with non-stabilized phosphorus ylides. nih.govorganic-chemistry.org This method has yielded highly enantioenriched axially chiral alkenes with up to 92% enantiomeric excess (ee). organic-chemistry.org The reaction proceeds through the formation of an oxaphosphetane adduct under cryogenic conditions, followed by thermal fragmentation to the alkene product. nih.govorganic-chemistry.org Kinetic and spectroscopic analyses support a Lewis acid-mediated mechanism where the enantiodetermining step is a stepwise polar 1,2-addition to form a potassium betaine (B1666868) complex. nih.gov
Another strategy employed a C₂-symmetric chiral arsine, synthesized from (S)-(−)-1,1′-bi-2-naphthol, in the enantioselective olefination of 4-substituted cyclohexanones. researchgate.net Interestingly, a reversal of the product's stereochemistry was observed by simply changing the counter-cation of the base from lithium to potassium. researchgate.net
These advancements in catalytic enantioselective synthesis open new avenues for accessing a wide range of chiral methylenecyclohexanone derivatives with high optical purity.
Catalytic Approaches in this compound Synthesis
Catalysis provides a powerful platform for the synthesis of this compound and related structures, enabling transformations that are often difficult or inefficient to achieve through classical stoichiometric methods. nih.gov These catalytic strategies include the use of transition metals, small organic molecules (organocatalysis), and enzymes (biocatalysis) to construct and functionalize the cyclohexanone ring.
Transition-Metal Catalysis:
Transition metals, particularly palladium and ruthenium, are widely employed in the formation of cyclic compounds. Palladium-catalyzed intramolecular cyclizations, such as the Heck reaction, are effective for constructing six-membered rings. chemrxiv.orgdivyarasayan.org For instance, precursors like 2-bromo-1,5-diene-7-yne systems can undergo a 6-exo-dig cyclization to yield cyclohexenol (B1201834) skeletons with exocyclic double bonds, which are structurally related to this compound. chemrxiv.orgchemrxiv.org The choice of catalyst, ligands, and reaction conditions is crucial for controlling the regioselectivity and yield of these cyclizations. nih.gov
Ruthenium catalysts have also been utilized for the synthesis of related cyclic structures. For example, ruthenium-catalyzed cross-coupling reactions of ketones with transformable directing groups can act as alkenyl electrophiles to form substituted cyclohexenones. rsc.orgacs.org Furthermore, ruthenium-catalyzed isomerization of certain allyl alcohols can precede other transformations, showcasing the versatility of this metal in multi-step synthetic sequences. semanticscholar.org
Organocatalysis:
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of cyclic compounds, avoiding the use of metal catalysts. The Michael addition reaction, for instance, is a key C-C bond-forming reaction that can be catalyzed by chiral organic molecules to produce substituted cyclohexanones with high enantioselectivity. researchgate.netmdpi.com Chiral amines and their derivatives, such as those derived from cinchona alkaloids or proline, can activate substrates towards enantioselective intramolecular aza-Michael additions to form nitrogen-containing heterocyclic rings, demonstrating the potential for creating complex chiral scaffolds. beilstein-journals.org Phosphine organocatalysis is another important branch, enabling annulation reactions that can construct cyclohexene (B86901) rings from acyclic precursors. thieme-connect.com
Biocatalysis:
Enzymes offer remarkable selectivity under mild reaction conditions. A significant catalytic application involving a this compound derivative is the Baeyer-Villiger oxidation. Baeyer-Villiger monooxygenases (BVMOs), such as cyclohexanone monooxygenase (CHMO), can catalyze the oxidation of cyclic ketones to lactones with high regio- and enantioselectivity. nih.govsemanticscholar.orgrug.nl Research has shown that wild-type CHMO and engineered mutants can exhibit different selectivities. For example, in the Baeyer-Villiger oxidation of this compound, the wild-type enzyme and a specifically designed mutant can selectively produce different regioisomers of the resulting lactone, highlighting the power of enzyme engineering to control reaction outcomes. nih.govsemanticscholar.org
Below is a data table summarizing the biocatalytic oxidation of this compound.
| Catalyst System | Substrate | Product | Key Finding |
| Wild-type Cyclohexanone Monooxygenase (wt-CHMO) | This compound | E-isomer of the corresponding lactone (5-methylenedihydro-2H-pyran-2-one) | Demonstrates the inherent regioselectivity of the wild-type enzyme in the Baeyer-Villiger oxidation. nih.govsemanticscholar.org |
| Mutant Cyclohexanone Monooxygenase (mutant-CHMO) | This compound | Z-isomer of the corresponding lactone (4-methylenedihydro-2H-pyran-2-one) | Enzyme engineering can be used to completely invert the regioselectivity of the oxidation reaction. nih.govsemanticscholar.org |
This table illustrates the high degree of control achievable through biocatalytic methods, where subtle changes in the catalyst's active site can dictate the stereochemical and regiochemical outcome of the reaction.
Electrophilic and Nucleophilic Properties of the α,β-Unsaturated Ketone System
The electronic properties of this compound can be understood through resonance theory. The electronegative oxygen atom of the carbonyl group withdraws electron density from the adjacent carbon (C-1) and, by extension, from the conjugated π-system of the methylene group. This electron delocalization creates multiple electrophilic (electron-deficient) sites within the molecule.
Resonance structures show that a partial positive charge resides not only on the carbonyl carbon (C-1) but also on the exocyclic methylene carbon (the β-carbon). This makes both positions susceptible to attack by nucleophiles. Consequently, nucleophilic attack can occur in two primary ways: a direct attack at the carbonyl carbon, known as 1,2-addition, or an attack at the β-carbon, known as conjugate or 1,4-addition. chemistrytalk.orgnih.gov The carbonyl oxygen, with its lone pairs of electrons, is the primary nucleophilic (electron-rich) center of the molecule.
Nucleophilic Conjugate Addition (1,4-Addition) Reactions
In conjugate addition, a nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. srce.hr The initial attack on the exocyclic double bond of this compound results in the formation of a resonance-stabilized enolate intermediate. This intermediate is then typically protonated at the α-carbon (C-4) to yield the final, more thermodynamically stable, saturated ketone. chemistrytalk.orgnih.gov This pathway is generally favored by "soft" nucleophiles. organic-chemistry.org
The Michael reaction is a specific type of conjugate addition involving the addition of a stabilized carbon nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, or Michael acceptor. masterorganicchemistry.com Typical Michael donors include enolates derived from malonic esters, β-ketoesters, or ketones, which are sufficiently "soft" to favor the 1,4-pathway. byjus.comresearchgate.net
The mechanism proceeds in three main steps:
Enolate Formation: A base removes an acidic α-proton from the donor molecule (e.g., diethyl malonate) to form a resonance-stabilized enolate.
Conjugate Addition: The enolate attacks the β-carbon (the exocyclic methylene carbon) of this compound, forming a new carbon-carbon bond and a new enolate intermediate. researchgate.net
Protonation: The resulting enolate is protonated, typically by the solvent or upon acidic workup, to yield the final 1,5-dicarbonyl compound (or related structure). researchgate.net
Table 1: Representative Michael Addition Reactions with this compound This table presents illustrative examples based on established principles of the Michael reaction.
| Michael Donor | Base | Product |
|---|---|---|
| Diethyl malonate | Sodium ethoxide (NaOEt) | Diethyl 2-((4-oxocyclohexyl)methyl)malonate |
| 2-Nitropropane | Potassium carbonate (K₂CO₃) | 4-((2-nitropropan-2-yl)methyl)cyclohexan-1-one |
| Cyclohexanone (as enamine) | Pyrrolidine (catalytic) | 2-((4-oxocyclohexyl)methyl)cyclohexan-1-one |
Organometallic reagents show a distinct regioselectivity in their reactions with α,β-unsaturated ketones. Gilman reagents (lithium diorganocuprates, R₂CuLi) are soft organometallic nucleophiles that almost exclusively yield 1,4-addition products. scispace.comreddit.comrsc.org This high selectivity makes them exceptionally useful for introducing alkyl or aryl groups at the β-position of enones. chemistrytalk.orgresearchgate.net
The preparation of a Gilman reagent involves the reaction of two equivalents of an organolithium reagent with one equivalent of a copper(I) halide, such as copper(I) iodide. reddit.comsemnan.ac.ir The subsequent reaction with this compound would involve the addition of one of the 'R' groups to the exocyclic methylene carbon, forming a 4-substituted cyclohexanone after workup. nih.gov
Table 2: Addition of Organometallic Reagents to this compound
| Reagent | Reagent Type | Predominant Product Type | Example Product |
|---|---|---|---|
| Lithium dimethylcuprate ((CH₃)₂CuLi) | Soft Nucleophile (Gilman) | 1,4-Addition (Conjugate) | 4,4-Dimethylcyclohexan-1-one |
| Methylmagnesium bromide (CH₃MgBr) | Hard Nucleophile (Grignard) | 1,2-Addition (Direct) | 1-Methyl-4-methylenecyclohexan-1-ol |
Heteroatoms such as nitrogen and sulfur can also act as effective nucleophiles in conjugate additions to this compound. These reactions are often referred to as aza-Michael and thia-Michael additions, respectively. masterorganicchemistry.com
Amines, particularly primary and secondary amines, readily add to the β-carbon to form β-amino ketones. nih.govprinceton.edu Similarly, thiols and their conjugate bases (thiolates) are excellent soft nucleophiles that add efficiently in a 1,4-fashion to produce β-thio ketones. byjus.comchemistrysteps.com These reactions are highly atom-economical and often proceed under mild conditions, sometimes even without a catalyst. byjus.comchemistrysteps.com
The conjugate addition to this compound creates a new stereocenter at the C-4 position of the cyclohexane (B81311) ring. Controlling the stereochemistry of this newly formed center is a significant objective in modern organic synthesis. Asymmetric catalysis provides a powerful method to achieve this control, yielding one enantiomer of the product preferentially.
This is often accomplished using a chiral catalyst that creates a chiral environment around the substrate. For instance:
Organocatalysis: Chiral secondary amines, such as proline derivatives, can react with the ketone to form a chiral enamine or iminium ion intermediate, which then directs the stereoselective addition of the nucleophile. Chiral squaramides and thiourea (B124793) derivatives have also been shown to be effective catalysts by activating the reactants through hydrogen bonding. nih.gov
Metal Catalysis: Chiral ligands coordinated to a metal center can direct the approach of the nucleophile to one face of the molecule over the other.
The development of these catalytic enantioselective methods allows for the synthesis of optically active 4-substituted cyclohexanones, which are valuable building blocks for more complex molecules. nih.gov
Direct Addition (1,2-Addition) to the Carbonyl Group
While conjugate addition is a major reaction pathway, direct nucleophilic attack at the carbonyl carbon (C-1) can also occur. This is known as 1,2-addition. The outcome of the competition between 1,2- and 1,4-addition is primarily dictated by the nature of the nucleophile, a concept explained by Hard and Soft Acid and Base (HSAB) theory. semnan.ac.ir
Hard Nucleophiles , such as Grignard reagents (RMgX) and organolithium reagents (RLi), are characterized by high charge density. They react preferentially with the "harder," more electropositive carbonyl carbon. This reaction is typically fast and irreversible, making it subject to kinetic control. chemistrytalk.orgnih.gov The product of a 1,2-addition to this compound is a tertiary alcohol where the exocyclic double bond remains intact. scispace.com
Soft Nucleophiles , such as organocuprates, enolates, and thiols, have a more diffuse charge and are more polarizable. They prefer to react with the "softer" electrophilic β-carbon. This 1,4-addition is often reversible and leads to the more thermodynamically stable product. chemistrytalk.orgnih.gov
Therefore, by selecting the appropriate nucleophile, chemists can selectively target either the carbonyl carbon or the β-carbon of this compound to achieve the desired chemical transformation. rsc.org
Competition and Selectivity between 1,2- and 1,4-Additions
The reactivity of this compound is characterized by the presence of two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon of the α,β-unsaturated system (C4). This duality allows for nucleophilic attack to occur via two competing pathways: 1,2-addition to the carbonyl group and 1,4-addition (or conjugate addition) to the exocyclic methylene group. libretexts.orgmakingmolecules.com The outcome of the reaction, in terms of which addition pathway is favored, is influenced by a variety of factors, including the nature of the nucleophile, reaction conditions, and steric effects.
Strongly basic and highly reactive nucleophiles, such as Grignard reagents (e.g., CH₃Li), tend to favor 1,2-addition. chegg.comyoutube.com This is generally attributed to kinetic control, where the faster, irreversible addition to the more polarized carbonyl group predominates. libretexts.org For instance, the reaction of this compound with methyllithium would be expected to primarily yield 1-methyl-4-methylenecyclohexan-1-ol.
Conversely, weaker, softer nucleophiles, such as Gilman reagents (organocuprates), enamines, and thiols, typically favor 1,4-addition. youtube.comwikipedia.org This preference is often under thermodynamic control, as the 1,4-adduct is generally more stable due to the retention of the strong carbonyl bond. libretexts.orgmakingmolecules.com The mechanism of 1,4-addition involves the initial attack of the nucleophile at the β-carbon of the methylene group, leading to the formation of an enolate intermediate. This enolate is then protonated, usually during workup, to give the final 4-substituted cyclohexanone product. wikipedia.org
The competition between these two pathways can be summarized in the following table:
| Nucleophile Type | Predominant Addition Pathway | Rationale | Product Type |
| Strong, Hard (e.g., Grignard reagents, organolithiums) | 1,2-Addition | Kinetic Control | Tertiary Alcohol |
| Weak, Soft (e.g., Gilman reagents, enamines, thiols) | 1,4-Addition (Conjugate Addition) | Thermodynamic Control | Substituted Cyclohexanone |
Reactivity of the Exocyclic Methylene Group
The exocyclic methylene group in this compound is an electron-rich alkene and a key site of reactivity, particularly for electrophilic additions and cycloaddition reactions. Its reactivity is influenced by the adjacent carbonyl group, which withdraws electron density and makes the β-carbon susceptible to nucleophilic attack, as discussed in the context of 1,4-addition.
Beyond conjugate additions, the exocyclic double bond can undergo a variety of other transformations. For example, it can be subject to electrophilic attack. In the presence of a strong acid, the methylene group can be protonated to form a tertiary carbocation, which can then be trapped by a nucleophile.
Furthermore, the exocyclic methylene group is a key participant in various metal-catalyzed reactions. For instance, it can be involved in enantioselective oxygenation reactions, inspired by the function of enzymes like cytochrome P450. rsc.org These reactions can introduce functionality, such as a hydroxyl group, at the methylene position with high stereocontrol. The ability of the exocyclic methylene to act as a bioisostere for other functional groups, such as the 2'-oxygen atom in locked nucleic acids (LNA), highlights its unique electronic and steric properties. nih.gov
Cycloaddition Reactions Involving this compound
Diels-Alder Reactions with Dienophiles
This compound can participate as a dienophile in Diels-Alder reactions, a powerful class of [4+2] cycloaddition reactions used to form six-membered rings. wikipedia.orgorganic-chemistry.org In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). wikipedia.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.orgmasterorganicchemistry.com In this compound, the carbonyl group acts as an electron-withdrawing group, activating the exocyclic double bond and making it a suitable dienophile.
When this compound reacts with a diene, a spirocyclic compound is formed, where the new six-membered ring is fused to the cyclohexanone ring at the C4 position. The reaction proceeds through a concerted mechanism, involving a single, cyclic transition state. wikipedia.org The stereochemistry of the resulting product is determined by the "endo rule," which states that the dienophile's substituents with π-systems (in this case, the carbonyl group) will preferentially orient themselves "endo" (towards the developing diene bridge) in the transition state. organic-chemistry.org
The general scheme for the Diels-Alder reaction of this compound is as follows:
| Diene | Dienophile | Product |
| Conjugated Diene | This compound | Spirocyclic Cyclohexene Derivative |
Oxidation and Reduction Chemistry of this compound
Selective Reduction of the Ketone and Alkene Moieties
The presence of both a ketone and an alkene functional group in this compound allows for selective reduction, depending on the choice of reducing agent and reaction conditions.
Reduction of the Ketone: The carbonyl group can be selectively reduced to a secondary alcohol using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). tamu.edulibretexts.org NaBH₄ is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce the alkene. tamu.edu The reduction of the ketone in this compound would yield 4-methylenecyclohexan-1-ol.
Reduction of the Alkene: The exocyclic double bond can be selectively reduced to a methyl group via catalytic hydrogenation. libretexts.orglibretexts.org This is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. libretexts.orgmasterorganicchemistry.com Under these conditions, the ketone is generally unaffected, leading to the formation of 4-methylcyclohexanone. libretexts.org
Reduction of Both Groups: If a more powerful reducing agent or more forcing conditions are used, both the ketone and the alkene can be reduced. For example, catalytic hydrogenation at high pressure and temperature, or the use of a strong reducing agent like LiAlH₄ followed by a separate hydrogenation step, could lead to the formation of 4-methylcyclohexan-1-ol.
The following table summarizes the selective reduction possibilities:
| Reagent | Functional Group Reduced | Product |
| NaBH₄ | Ketone | 4-Methylenecyclohexan-1-ol |
| H₂/Pd-C | Alkene | 4-Methylcyclohexanone |
| LiAlH₄ then H₂/Pd-C | Ketone and Alkene | 4-Methylcyclohexan-1-ol |
Oxidative Transformations of the Cyclohexanone Ring
The cyclohexanone ring of this compound can undergo various oxidative transformations.
Baeyer-Villiger Oxidation: One of the most significant oxidative reactions of ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester (or a lactone in the case of a cyclic ketone). organic-chemistry.orgwikipedia.org This reaction is typically carried out using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. The group that is more substituted and better able to stabilize a positive charge will preferentially migrate. organic-chemistry.org In the case of this compound, the more substituted carbon atom would migrate, leading to the formation of a seven-membered lactone, 5-methyleneoxepan-2-one. Chemo-enzymatic methods using enzymes like Candida antarctica lipase (B570770) B have also been developed for the asymmetric Baeyer-Villiger oxidation of similar ketones. rsc.orgresearchgate.netrsc.org
Oxidative Cleavage: The entire ring system can be subject to oxidative cleavage under harsh conditions. For example, treatment with strong oxidizing agents like hot, concentrated nitric acid or potassium permanganate (B83412) can lead to the cleavage of carbon-carbon bonds within the ring, ultimately forming dicarboxylic acids. masterorganicchemistry.comyoutube.com The exocyclic methylene group can also be cleaved by ozonolysis (O₃ followed by a reductive or oxidative workup) to yield a ketone and formaldehyde. youtube.com
Rearrangement Reactions and Ring Transformations
This compound and its derivatives undergo several key rearrangement and ring transformation reactions, primarily driven by the propensity to form more stable thermodynamic products or to construct intricate polycyclic frameworks. These reactions include acid-catalyzed isomerizations and intramolecular cyclizations.
Acid-Catalyzed Isomerization
Under acidic conditions, this compound readily rearranges to its more thermodynamically stable endocyclic isomer, 4-methylcyclohex-3-en-1-one. This isomerization is a classic example of an acid-catalyzed equilibration.
The mechanism of this rearrangement involves the protonation of the exocyclic double bond by an acid catalyst (H⁺). This initial step is regioselective, leading to the formation of a stable tertiary carbocation at the C4 position. Subsequent deprotonation from the C3 position by a conjugate base (A⁻) results in the formation of the endocyclic double bond, yielding the more stable conjugated ketone. The driving force for this reaction is the formation of the conjugated system, where the carbon-carbon double bond is in conjugation with the carbonyl group, which is energetically more favorable than the isolated exocyclic double bond.
Ring Transformations via Intramolecular Cyclization
Derivatives of this compound can be employed in the synthesis of bicyclic compounds through intramolecular cyclization reactions. A notable example is the intramolecular Michael addition, which can lead to the formation of bicyclo[3.2.1]octane frameworks. These structures are present in numerous biologically active natural products.
In a typical transformation, a suitable nucleophile is tethered to the cyclohexanone ring. Under basic or acidic conditions, the enolate or a related nucleophilic species can be generated, which then attacks the β-carbon of the α,β-unsaturated system (the exocyclic methylene group) in an intramolecular fashion. This conjugate addition results in the formation of a new ring, creating a bicyclic system. For instance, a domino Michael-aldol annulation of cycloalkane-1,3-diones with enals can produce 2-hydroxybicyclo[3.2.1]octane-6,8-diones. rsc.org While not starting directly from this compound, this illustrates the utility of the Michael addition in forming such bicyclic systems from related cyclohexanone precursors.
Another strategy involves the double Michael addition of carbon nucleophiles to cyclic dienones, which can also yield bicyclo[3.2.1]octane-3-ones. rsc.org The synthesis of bicyclo[3.2.1]octan-3-one itself has been well-documented through various synthetic routes, often involving multi-step sequences starting from different precursors. orgsyn.org
The following tables summarize key findings for these transformations.
Data Table: Rearrangement Reactions of this compound
| Reaction Type | Reactant | Reagents & Conditions | Product | Yield (%) |
| Acid-Catalyzed Isomerization | This compound | Acid catalyst (e.g., H₂SO₄, TsOH) in an inert solvent | 4-Methylcyclohex-3-en-1-one | High (generally equilibrium-driven) |
Data Table: Ring Transformations of Cyclohexanone Derivatives
| Reaction Type | Reactant | Reagents & Conditions | Product | Reference |
| Domino Michael-Aldol Annulation | Cyclohexane-1,3-dione and α,β-unsaturated aldehydes | Base or organocatalyst | 2-Hydroxybicyclo[3.2.1]octane-6,8-dione derivatives | rsc.org |
| Double Michael Addition | Cyclic dienones and carbon nucleophiles | Basic conditions | Bicyclo[3.2.1]octane-3-one derivatives | rsc.org |
| Tandem Michael-Henry Reaction | Cyclohexane-1,2-diones and nitroalkenes | Quinine-derived thiourea catalyst | Bicyclo[3.2.1]octan-8-ones | beilstein-journals.org |
Computational and Theoretical Investigations of 4 Methylenecyclohexanone
Quantum Chemical Characterization of Molecular Structure and Conformations
Quantum chemical methods are fundamental in elucidating the electronic structure, geometry, and energetic properties of 4-Methylenecyclohexanone. These calculations provide a molecular-level understanding that complements experimental findings.
Ab initio and Density Functional Theory (DFT) are powerful computational tools for investigating molecular systems. Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters, while DFT methods determine the electronic structure based on the electron density, offering a balance between accuracy and computational cost.
For this compound, high-level computational studies have been performed to determine its stable conformations and gas-phase enthalpies of formation. One such study utilized G3(MP2)//B3LYP calculations, a composite method that provides high accuracy. researchgate.net The B3LYP functional, a hybrid DFT method, is widely used for geometry optimizations, while the G3(MP2) method is employed for more accurate energy calculations. researchgate.netresearchgate.net These calculations are essential for understanding the intrinsic properties of the molecule, independent of solvent or environmental effects.
The six-membered ring of this compound is not planar and exists in several conformations. The most significant of these are the chair and twist-boat forms. libretexts.orgwikipedia.orglibretexts.org Computational studies have been crucial in quantifying the energy differences between these conformers.
The chair conformation is generally the most stable arrangement for six-membered rings, as it minimizes both angle strain and torsional strain by keeping all C-H bonds staggered. libretexts.orglibretexts.org The boat conformation is less stable due to unfavorable steric interactions between the "flagpole" hydrogens and eclipsing interactions along the bottom of the boat. libretexts.orglibretexts.org A more flexible and slightly more stable version of the boat is the twist-boat conformation. libretexts.orgwikipedia.org
For this compound, the presence of the exocyclic methylene (B1212753) group and the carbonyl group influences the ring's puckering and the relative stabilities of its conformers. Calculations have shown that the chair form is the most stable conformer. The energy difference between the chair and the higher-energy twist-boat conformation has been computationally determined, providing insight into the molecule's structural preferences and the energetic barrier for ring inversion.
| Conformer | Relative Energy (kJ/mol) |
|---|---|
| Chair | 0.0 (Reference) |
| Twist-Boat | 23.9 |
This table presents theoretical data on the relative stability of the primary conformers of this compound. Data derived from computational studies. researchgate.net
Transition state (TS) theory is a cornerstone of computational reaction dynamics, allowing for the calculation of reaction rates and the elucidation of reaction mechanisms. A transition state represents a first-order saddle point on the potential energy surface—a maximum along the reaction coordinate and a minimum in all other degrees of freedom. github.ioarxiv.org
For a molecule like this compound, several reactions are of interest, including isomerization (e.g., migration of the double bond), addition reactions at the carbonyl or alkene group, and conformational interconversions like the chair-to-boat flip. Computational methods, particularly DFT, can be used to locate the geometry of the transition state for these processes. e3s-conferences.org
For the analogous molecule cyclohexanone (B45756), the transition state for the chair-to-boat interconversion has been studied, revealing a structure resembling a "sofa" or "half-chair" conformation. researchgate.net By performing a frequency analysis on the optimized TS geometry, chemists can confirm it is a true transition state by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. github.io Intrinsic Reaction Coordinate (IRC) calculations can then be performed to verify that the located transition state correctly connects the reactant and product minima on the potential energy surface. github.io Similar methodologies can be applied to study the reactivity of this compound, providing activation energies that are critical for predicting reaction kinetics.
Molecular Dynamics Simulations and Conformational Mobility
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations generate a trajectory that describes how the positions and velocities of atoms evolve over time. This technique is particularly useful for exploring the conformational mobility of flexible molecules like this compound.
MD simulations can reveal the dynamics of conformational changes, such as the rate of chair-to-chair interconversion. nih.gov These simulations can be performed in the gas phase to study the intrinsic dynamics of the molecule or in a solvent to understand how environmental factors influence its behavior. nih.govresearchgate.net For instance, simulations in polar solvents like water versus non-polar solvents like cyclohexane (B81311) can show how solvent-solute hydrogen bonding and dipole interactions affect the conformational equilibrium and flexibility of the ring.
Accelerated MD (A-AIMD) is an enhanced sampling technique that can be used to observe rare events, such as high-barrier conformational changes, within accessible simulation times. nih.gov By analyzing the MD trajectory, researchers can obtain energetic and structural information, calculate thermodynamic properties like solvation-free energy, and understand the distribution of solvent molecules around the solute. nih.govresearchgate.net
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is an indispensable tool for interpreting and predicting spectroscopic data. Quantum chemical calculations can provide accurate predictions of various spectroscopic parameters, which aids in the structural elucidation of molecules and the analysis of experimental spectra. unibo.itscispace.com
For this compound, methods like DFT can be used to calculate a range of spectroscopic properties:
Vibrational Frequencies: Calculations can predict the infrared (IR) and Raman spectra. The computed frequencies and intensities help in assigning the vibrational modes observed in experimental spectra.
NMR Parameters: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. These predictions are highly sensitive to the molecular geometry and conformation, making them valuable for confirming the dominant solution-phase structure.
Rotational Constants: For gas-phase studies, calculated rotational constants are crucial for analyzing microwave spectra, providing highly precise information about the molecule's geometry. mdpi.com
The accuracy of these predictions depends on the chosen level of theory and basis set. Comparing the computationally predicted spectra with experimental data allows for a detailed and confident characterization of the molecular structure of this compound. scispace.commdpi.com
| Parameter Type | Parameter | Predicted Value |
|---|---|---|
| Vibrational Frequencies (cm⁻¹) | C=O Stretch | ~1720-1740 |
| C=C Stretch | ~1650-1670 | |
| ¹³C NMR Chemical Shifts (ppm) | Carbonyl Carbon (C=O) | ~200-210 |
| Methylene Carbon (=CH₂) | ~110-120 | |
| Rotational Constants (GHz) | A, B, C | Calculated values depend on conformer geometry |
This table provides representative values for spectroscopic parameters of ketones and alkenes to illustrate what computational predictions for this compound would entail. Actual values would require specific high-level calculations.
Advanced Spectroscopic Analysis of 4 Methylenecyclohexanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-Methylenecyclohexanone and its derivatives. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional (2D) spectra, a complete picture of the molecular framework can be assembled.
¹H NMR and ¹³C NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals that reflect the unique electronic environment of each nucleus within the molecule.
In the ¹H NMR spectrum , the protons on the exocyclic methylene (B1212753) group (=CH₂) are expected to appear as a singlet or a narrow multiplet in the olefinic region, typically around 4.8-5.0 ppm. The protons on the carbon atoms adjacent to the carbonyl group (α-protons at C2 and C6) would be deshielded and are expected to resonate as a multiplet around 2.5 ppm. The protons on the carbons adjacent to the methylene group (β-protons at C3 and C5) would also appear as a multiplet, likely in the same region as the α-protons, around 2.5 ppm.
The ¹³C NMR spectrum provides a clear count of the non-equivalent carbon atoms. For the symmetric this compound, five distinct signals are anticipated. The carbonyl carbon (C1) is the most deshielded, appearing significantly downfield, typically in the range of 200-215 ppm. The quaternary carbon of the double bond (C4) would resonate in the olefinic region, around 145-150 ppm, while the terminal methylene carbon (=CH₂) would appear further upfield in the same region, around 110-115 ppm. The two equivalent α-carbons (C2 and C6) and the two equivalent β-carbons (C3 and C5) would show signals in the aliphatic region, with the α-carbons typically appearing around 35-40 ppm. Due to symmetry, methylenecyclohexane (a related compound without the ketone group) is known to show only three sp³-carbon resonance peaks and two sp²-carbon peaks. libretexts.org
For derivatives such as (2E,6E)-2,6-bis(4-methylbenzylidene)cyclohexanone, the NMR spectra become more complex, but the fundamental principles of chemical shift analysis still apply, allowing for the assignment of the additional signals corresponding to the benzylidene and methyl groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 (C=O) | - | 200-215 |
| C2, C6 (α-CH₂) | ~2.5 (m) | 35-40 |
| C3, C5 (β-CH₂) | ~2.5 (m) | 35-40 |
| C4 (C=CH₂) | - | 145-150 |
| =CH₂ | 4.8-5.0 (s) | 110-115 |
Note: These are predicted values based on typical chemical shifts for similar functional groups. 'm' denotes multiplet, 's' denotes singlet.
2D NMR Techniques for Connectivity and Stereochemistry
To definitively establish the connectivity of atoms within this compound and its derivatives, 2D NMR experiments are employed.
¹H-¹H Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically on adjacent carbon atoms. In this compound, a COSY spectrum would show a correlation between the α-protons (at C2/C6) and the β-protons (at C3/C5), confirming the sequence of methylene groups in the ring.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This technique would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum. For instance, the proton signal around 2.5 ppm would show a cross-peak with the carbon signal around 35-40 ppm.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons, which have no attached protons. In this compound, HMBC would show a correlation from the exocyclic methylene protons to the quaternary carbon (C4) and the β-carbons (C3/C5). Similarly, the α-protons would show correlations to the carbonyl carbon (C1) and the β-carbons.
These 2D techniques, when used in combination, provide a robust method for piecing together the molecular structure and can be critical in determining the stereochemistry of more complex, substituted derivatives.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
For this compound (C₇H₁₀O), the molecular weight is 110.16 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 110.
The fragmentation of cyclic ketones is often characterized by α-cleavage (cleavage of the bond adjacent to the carbonyl group). whitman.edu A significant fragmentation pathway for this compound could involve a retro-Diels-Alder reaction, a characteristic fragmentation for cyclohexene-type structures. This would lead to the cleavage of the ring and the formation of stable neutral molecules and radical cations. Common fragmentation of saturated cyclic ketones often produces a characteristic fragment at m/z 55. whitman.edu
Table 2: Potential Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Identity | Fragmentation Pathway |
| 110 | [C₇H₁₀O]⁺ | Molecular Ion (M⁺) |
| 82 | [M - CO]⁺ | Loss of carbon monoxide |
| 67 | [C₅H₇]⁺ | Complex rearrangement/cleavage |
| 54 | [C₄H₆]⁺ | Retro-Diels-Alder fragmentation |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it highly effective for the analysis of individual components within a mixture.
GC-MS can be used to identify and quantify this compound in various matrices. For instance, it is a valuable tool in the analysis of essential oils, flavor and fragrance compositions, and in monitoring chemical reactions. The retention time of the compound in the GC column provides an initial identification parameter, which is then confirmed by the mass spectrum of the eluting peak. The analysis of α,β-unsaturated aldehydes and ketones by GC-MS is a well-established method for structural characterization. nih.gov The technique is also widely used for the analysis of related compounds like cyclohexanone (B45756) in various samples. emerypharma.com
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by absorptions corresponding to the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations.
The most prominent peak is expected to be the strong C=O stretch, which for a six-membered ring ketone, typically appears in the range of 1710-1725 cm⁻¹. The exocyclic C=C double bond will give rise to a stretching absorption around 1650-1670 cm⁻¹. The presence of conjugation in this α,β-unsaturated ketone system may slightly lower the frequencies of both the C=O and C=C stretching vibrations.
Additionally, the spectrum will show C-H stretching vibrations. The sp² C-H stretch from the methylene group (=CH₂) is expected to appear just above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹), while the sp³ C-H stretches from the cyclohexyl ring will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). A characteristic =CH₂ out-of-plane bending vibration is also expected as a strong band around 890-910 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (sp²) | =CH₂ | 3010-3095 | Medium |
| C-H stretch (sp³) | -CH₂- | 2850-2960 | Medium-Strong |
| C=O stretch | Ketone | 1710-1725 | Strong |
| C=C stretch | Alkene | 1650-1670 | Medium |
| =CH₂ bend (out-of-plane) | Alkene | 890-910 | Strong |
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the compound under investigation. The technique relies on the inelastic scattering of monochromatic light, known as the Raman effect. wikipedia.orgstellarnet.us When laser light interacts with this compound, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically, resulting in a shift in frequency. These Raman shifts correspond to the vibrational modes of the molecule's specific bonds and functional groups. renishaw.com
The Raman spectrum of this compound is characterized by several key bands that arise from the vibrations of its constituent parts: the carbonyl group (C=O), the exocyclic carbon-carbon double bond (C=C), the carbon-carbon single bonds (C-C) of the ring structure, and the carbon-hydrogen (C-H) bonds. Vibrations involving relatively neutral bonds with large changes in polarizability, such as C=C and C-C, tend to produce strong Raman signals. wikipedia.org
Key vibrational modes for this compound include:
C=O Stretching: The carbonyl group gives rise to a strong, characteristic band. In cyclic ketones like cyclohexanone, this stretching vibration typically appears around 1710 cm⁻¹. qiboch.com The conjugation with the adjacent methylene group in this compound is expected to slightly lower this frequency.
C=C Stretching: The exocyclic double bond produces a very strong and distinct Raman band. This vibration for C=C bonds is typically observed in the 1625–1680 cm⁻¹ region. stellarnet.usuci.edu
CH₂ and C-H Vibrations: The various CH₂ groups in the cyclohexane (B81311) ring contribute to scissoring, wagging, and rocking modes, typically found in the 1405-1455 cm⁻¹ region, while C-H stretching vibrations are observed at higher frequencies, generally between 2800 and 3100 cm⁻¹. renishaw.com
Ring Vibrations: The cyclohexane ring itself has complex vibrational modes, including stretching and deformation ("breathing") modes, which appear in the fingerprint region of the spectrum (typically below 1500 cm⁻¹).
Derivatives of this compound would exhibit shifts in these characteristic bands. For instance, alkyl substitution on the ring could alter the C-C and C-H vibrational frequencies, while substitution on the methylene group could directly impact the C=C stretching frequency and the nature of the conjugated system.
Table 1: Predicted Characteristic Raman Bands for this compound
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |
| C-H Stretch | Aliphatic (ring CH₂) | 2850 - 3000 | Strong |
| C=O Stretch | Ketone (conjugated) | 1680 - 1700 | Moderate |
| C=C Stretch | Exocyclic Methylene | 1640 - 1660 | Very Strong |
| CH₂ Scissoring | Ring CH₂ | 1430 - 1460 | Weak-Moderate |
| C-C Stretch | Ring Vibrations | 800 - 1200 | Moderate |
Electronic Spectroscopy (UV-Vis) for Conjugation Studies
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is an essential tool for investigating the electronic structure of molecules containing chromophores—parts of a molecule that absorb light. libretexts.org The technique measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied molecular orbitals.
The key chromophore in this compound is the α,β-unsaturated ketone (enone) system, where the π-system of the carbonyl group (C=O) is in conjugation with the π-system of the exocyclic double bond (C=C). This conjugation is the most significant factor determining its UV-Vis absorption profile. utoronto.ca In conjugated systems, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are closer in energy compared to their non-conjugated counterparts. libretexts.org This reduced energy gap means that the molecule can absorb light of a longer wavelength (lower energy).
Two primary electronic transitions are expected for this compound:
π → π* Transition: This is a high-intensity transition involving the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. quora.com For α,β-unsaturated ketones in a six-membered ring, the Woodward-Fieser rules predict a λmax (wavelength of maximum absorbance) with a base value of 215 nm. pharmaxchange.infoyoutube.com The presence of an exocyclic double bond and alkyl substituents (the ring residues) causes a bathochromic shift (a shift to a longer wavelength). For this compound, the π → π* transition is expected in the 220-240 nm range.
n → π* Transition: This transition involves the promotion of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the oxygen atom, to the anti-bonding π* orbital. fiveable.meelte.hu These transitions are generally of much lower intensity ("forbidden") than π → π* transitions and occur at longer wavelengths because non-bonding orbitals are higher in energy than bonding π orbitals. libretexts.org For enones, this weak absorption band is typically observed in the 300-330 nm region.
Studying derivatives of this compound with extended conjugation (e.g., additional double bonds) would result in a significant bathochromic shift of the π → π* absorption to even longer wavelengths, potentially into the visible region, making the compound appear colored. utoronto.ca Conversely, modifications that disrupt the conjugation would lead to a hypsochromic shift (a shift to a shorter wavelength).
Table 2: Predicted Electronic Transitions for this compound
| Transition | Orbitals Involved | Predicted λmax (nm) | Expected Molar Absorptivity (ε) |
| π → π | HOMO (π) to LUMO (π) | 220 - 240 | High (>10,000) |
| n → π | HOMO-1 (n) to LUMO (π) | 300 - 330 | Low (<100) |
Applications and Strategic Utility of 4 Methylenecyclohexanone in Complex Organic Synthesis
Role as a Versatile Building Block for Polycyclic Systems
The inherent reactivity of the enone moiety and the exocyclic methylene (B1212753) group in 4-methylenecyclohexanone provides a powerful platform for the construction of diverse and complex polycyclic frameworks, including spirocyclic, fused, and bridged ring systems. These intricate architectures are prevalent in a vast array of biologically active natural products and medicinally relevant compounds.
Synthesis of Spirocyclic and Fused-Ring Compounds
Spirocycles, characterized by two rings sharing a single common atom, and fused-ring systems, where two rings share two common atoms, are challenging synthetic targets. This compound serves as an excellent starting material for the synthesis of such compounds through various strategic annulation reactions.
One notable application involves the synthesis of spirocyclic 1,3-indandione derivatives. The reaction of this compound with 1,3-indandione can proceed through a Michael-anti-Michael addition cascade to furnish spirocyclic cyclopentenones, which can be further elaborated into more complex structures. This methodology provides a direct route to spiro[cyclohexane-1,2'-indan]-4-one frameworks, which are of interest in medicinal chemistry.
Furthermore, the Robinson annulation, a classic and powerful ring-forming reaction, can be employed to construct fused bicyclic systems. wikipedia.orgfiveable.meresearchgate.netmasterorganicchemistry.com This reaction sequence, involving a Michael addition followed by an intramolecular aldol condensation, allows for the creation of a new six-membered ring fused to the original cyclohexane (B81311) core. wikipedia.orgfiveable.meresearchgate.netmasterorganicchemistry.com By utilizing this compound or its derivatives as the Michael acceptor, chemists can access a variety of functionalized decalin skeletons, which are common motifs in steroids and other natural products. fiveable.me
| Reaction Type | Reactant(s) with this compound | Resulting Polycyclic System | Key Features |
| Michael-anti-Michael Addition | 1,3-Indandione | Spiro[cyclohexane-1,2'-indan]-4-one | Cascade reaction, formation of spirocenter |
| Robinson Annulation | Enolates (e.g., from cyclic ketones) | Fused bicyclic systems (decalins) | Michael addition followed by intramolecular aldol condensation |
Construction of Bridged Ring Systems
Bridged ring systems, where two rings are connected by a bridge containing one or more atoms, present significant synthetic challenges due to their inherent ring strain and complex three-dimensional structures. This compound can be strategically employed in tandem reactions to access these intricate architectures.
A powerful strategy involves a tandem Michael addition-intramolecular aldol reaction sequence. In this approach, a suitable nucleophile can first undergo a Michael addition to the enone system of this compound. Subsequent intramolecular aldol condensation of the resulting intermediate can then lead to the formation of a bridged bicyclic system. For instance, the reaction of a cyclic ketone with a cyclic enone in the presence of a strong acid can lead to the formation of bicyclo[2.2.2]oct-5-en-2-ones. nih.gov This "bridged Robinson annulation" provides a one-pot method for constructing these valuable carbocyclic frameworks. nih.gov
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, can also be utilized to construct bridged systems. youtube.commasterorganicchemistry.compearson.commasterorganicchemistry.com While intermolecular Diels-Alder reactions are common, intramolecular variants offer a powerful means to generate complex polycyclic structures. masterorganicchemistry.comresearchgate.net By tethering a diene to the this compound core, an intramolecular [4+2] cycloaddition can lead to the formation of bridged bicyclic or tricyclic frameworks. The stereochemical outcome of such reactions is often highly predictable, making it a valuable tool in target-oriented synthesis.
| Reaction Type | Key Transformation | Resulting Polycyclic System | Key Features |
| Tandem Michael Addition-Intramolecular Aldol | Michael addition followed by internal aldol cyclization | Bridged bicyclic systems (e.g., bicyclo[2.2.2]octanes) | One-pot formation of multiple C-C bonds and rings |
| Intramolecular Diels-Alder Reaction | [4+2] Cycloaddition of a tethered diene | Bridged bicyclic/tricyclic systems | High stereocontrol, formation of complex ring systems |
Precursor in the Total Synthesis of Natural Products and Analogues
The structural motifs accessible from this compound make it a valuable starting material and key intermediate in the total synthesis of complex and biologically significant natural products. Its ability to be elaborated into intricate polycyclic systems is a testament to its strategic utility.
Elaboration into Biologically Relevant Scaffolds
The Lycopodium alkaloids, a large and structurally diverse family of natural products, often feature complex, nitrogen-containing polycyclic frameworks. The total synthesis of (+)-Lyconadin A, a pentacyclic Lycopodium alkaloid, showcases the strategic use of a cyclohexenone derivative in a key fragment coupling and subsequent cascade reaction to construct the intricate core structure. wikipedia.orgfiveable.menih.govnih.govresearchgate.net While not directly starting from this compound, the synthesis highlights the importance of the cyclohexenone motif in accessing such complex architectures.
Huperzine A, a sesquiterpene alkaloid isolated from the club moss Huperzia serrata, is a potent acetylcholinesterase inhibitor and a promising therapeutic agent for Alzheimer's disease. researchgate.netmasterorganicchemistry.comnih.gov20.210.105 The synthesis of huperzine A and its analogues often involves the construction of a bridged bicyclo[3.3.1]nonane core. The strategic use of cyclohexenone derivatives in these syntheses demonstrates the importance of this structural unit in accessing the key tricyclic skeleton of these biologically active molecules. researchgate.netmasterorganicchemistry.comnih.gov
| Natural Product Class | Key Structural Feature | Role of Cyclohexenone Moiety | Representative Example(s) |
| Lycopodium Alkaloids | Fused and bridged polycyclic systems | Precursor to key fragments for cascade cyclizations | (+)-Lyconadin A |
| Sesquiterpene Alkaloids | Bridged bicyclic systems | Building block for the core tricyclic structure | Huperzine A and analogues |
Applications in Catalysis and Polymer Chemistry
Beyond its role in complex molecule synthesis, this compound and its derivatives are finding applications in the development of new catalytic systems and functional polymers.
Ligand Design for Catalytic Systems
Chiral phosphine ligands are of paramount importance in asymmetric catalysis, enabling the enantioselective synthesis of a wide range of valuable compounds. youtube.comtamu.edu The cyclohexane backbone of this compound provides a rigid and tunable scaffold for the design of novel chiral phosphine ligands. By introducing phosphine groups at specific positions on the cyclohexane ring and controlling the stereochemistry, it is possible to create a library of ligands with varying steric and electronic properties. These ligands can then be coordinated to transition metals to form catalysts for a variety of asymmetric transformations, such as hydrogenation, hydroformylation, and cross-coupling reactions. The conformational rigidity of the cyclohexane ring can impart a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity.
| Ligand Class | Scaffold Origin | Potential Catalytic Applications | Key Design Feature |
| Chiral Phosphines | This compound derivatives | Asymmetric Hydrogenation, Cross-Coupling | Rigid cyclohexane backbone for stereocontrol |
Monomer in Specialized Polymer Architectures
Derivatization for Advanced Materials Research (focus on synthesis of the material)
A significant application of the 4-methylcyclohexanone scaffold in materials science is demonstrated through its derivatization to create thermosetting polymers such as epoxy resins. A notable example is the synthesis of an epoxy resin from (2E,6E)-bis(4-hydroxybenzylidene)-4-methylcyclohexanone (MBHBC), a derivative of 4-methylcyclohexanone. This process highlights a strategic approach where the core cyclic ketone structure is first elaborated to introduce functional groups capable of polymerization.
The synthesis of the epoxy resin, designated as EMBHBC, involves a condensation reaction between MBHBC and epichlorohydrin in the presence of a catalyst. techscience.com The reaction, conducted in isopropyl alcohol with aqueous sodium hydroxide, results in the formation of a glycidyl ether epoxy resin. techscience.com
Synthesis of (2E,6E)-bis(4-hydroxybenzylidene)-4-methylcyclohexanone (MBHBC):
The precursor, MBHBC, is synthesized via a Claisen-Schmidt condensation reaction between 4-methylcyclohexanone and p-hydroxybenzaldehyde. This reaction introduces the hydroxybenzylidene moieties, which are crucial for the subsequent epoxidation step.
Synthesis of the Epoxy Resin (EMBHBC):
The epoxy resin is synthesized by reacting MBHBC with an excess of epichlorohydrin. The reaction is carried out at 80°C for 3 hours with sodium hydroxide acting as a catalyst. techscience.com The resulting product, EMBHBC, is a photosensitive epoxy resin. techscience.com
The structural integrity and properties of the synthesized epoxy resin have been confirmed through various spectroscopic and analytical techniques, including UV-Vis, FTIR, ¹H NMR, and ¹³C NMR spectroscopy. techscience.com The molecular weight and its distribution were determined by gel permeation chromatography (GPC). techscience.com
Thermal Properties and Curing:
The thermal stability of EMBHBC has been evaluated, showing that the resin is stable up to approximately 293°C. techscience.com Differential scanning calorimetry (DSC) revealed an endothermic transition at 95.9°C, corresponding to its melting point, and two exothermic transitions at 317.7°C and 382.2°C, indicating decomposition. techscience.com
The curing behavior of EMBHBC has been investigated with various aromatic diamines and anhydrides as hardeners. techscience.com The choice of curing agent significantly influences the thermal and mechanical properties of the final cured material. For instance, curing with diamines like 4,4'-diaminodiphenylmethane (DDM) and p-phenylenediamine (PDA), or anhydrides such as 1,2,3,6-tetrahydrophthalic anhydride (THPA), yields cured resins with high thermal stability. techscience.com The gel fractions of the cured samples were found to be high, indicating efficient crosslinking, with diamine-cured systems showing 76.3-97.5% gelation and anhydride-cured systems exhibiting 84.6-99.6% gelation. techscience.com TGA results showed that the cured resins are thermally stable up to 224–315°C for diamine-cured systems and 237–300°C for anhydride-cured systems. techscience.com
Interactive Data Table: Properties of EMBHBC Epoxy Resin
| Property | Value | Source |
| Melting Point | 95.9°C | techscience.com |
| Thermal Stability (onset of decomposition) | ~293°C | techscience.com |
| Gel Fraction (Diamine Cured) | 76.3 - 97.5% | techscience.com |
| Gel Fraction (Anhydride Cured) | 84.6 - 99.6% | techscience.com |
| Thermal Stability (Diamine Cured) | 224 - 315°C | techscience.com |
| Thermal Stability (Anhydride Cured) | 237 - 300°C | techscience.com |
This example of derivatizing a 4-methylcyclohexanone core into a high-performance epoxy resin underscores the strategic utility of this chemical compound in the development of advanced materials. While its direct role as a monomer may be limited, its value as a scaffold for creating functionalized molecules for polymer synthesis is evident.
Q & A
Q. What are the primary synthetic routes for 4-Methylenecyclohexanone, and how can researchers optimize yield under laboratory conditions?
this compound is typically synthesized via oxidation or functionalization of cyclohexane derivatives. Key methods include:
Q. Optimization Strategies :
Q. What analytical techniques are most reliable for characterizing this compound in complex mixtures?
- Chromatography : GC-MS or HPLC with UV detection (λ = 220–260 nm) for separation and quantification .
- Spectroscopy :
- Mass Spectrometry : Molecular ion peak at m/z 124 (C₈H₁₂O) with fragmentation patterns confirming the cyclohexanone backbone .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors (TLV: ~50 ppm) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between experimental and theoretical thermodynamic data for this compound?
Taskinen (2010) demonstrated the use of G3(MP2)/B3LYP hybrid methods to calculate:
Q. Methodological Recommendations :
- Validate computational results with experimental calorimetry (e.g., bomb calorimetry).
- Use solvent-effect corrections (e.g., PCM models) for solution-phase studies .
Q. What mechanistic insights explain the formation of byproducts during this compound synthesis?
Byproducts like 4-methylcyclohexanol (reduction) or 4-bromo derivatives (halogenation) arise due to:
Q. Mitigation Strategies :
Q. How can researchers design experiments to probe the reactivity of this compound in Diels-Alder reactions?
The compound’s α,β-unsaturated ketone structure makes it a dienophile. Key considerations:
- Diene Selection : Electron-rich dienes (e.g., furan) enhance reaction rates .
- Reaction Conditions :
- Solvent: Polar aprotic solvents (e.g., DMF) improve solubility.
- Temperature: 80–100°C for thermal activation .
- Product Characterization : X-ray crystallography or NOESY NMR to confirm stereochemistry .
Q. What strategies address contradictions in spectroscopic data for this compound across different solvents?
Solvent polarity affects NMR and UV-Vis spectra:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
